Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a chemical compound with the molecular formula C8H6BrN3O2. It belongs to a class of nitrogen-containing heterocyclic compounds known for their potential biological activities, particularly in medicinal chemistry. The compound is recognized for its role as a kinase inhibitor, specifically targeting cyclin-dependent kinase 2, which is crucial for cell cycle regulation. This interaction can lead to significant inhibition of cell growth in various cancer cell lines, making it a subject of interest in cancer research and drug development.
The synthesis of Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate typically involves several key steps:
The synthetic route can be optimized for larger-scale production using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, including temperature and time, are critical for maximizing yield and purity.
Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate features a complex heterocyclic structure characterized by:
1S/C8H6BrN3O2/c1-14-8(13)6-5-4(9)2-10-7(5)12-3-11-6/h2-3H,1H3,(H,10,11,12)
These structural elements contribute to its biochemical activity and interactions within biological systems.
Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate can undergo various chemical reactions:
Common reagents used in these reactions include:
The primary mechanism of action for Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate involves its interaction with cyclin-dependent kinase 2.
By inhibiting cyclin-dependent kinase 2, this compound disrupts normal cell cycle progression, particularly arresting cells at the G1 phase and leading to apoptosis in rapidly dividing cancer cells.
Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is typically presented as a powder at room temperature. Specific physical properties such as melting point and boiling point are not detailed in the available literature but are crucial for practical applications.
The compound exhibits significant stability under standard laboratory conditions but may degrade over extended periods. Its purity is often reported at around 97%, indicating high quality suitable for research applications.
Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate has several scientific uses:
The synthesis of methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate (CAS: 1638767-44-8) typically follows sequential functionalization strategies to construct the fused heterocyclic core and install specific substituents. Two principal approaches dominate the literature:
Ester Hydrolysis Route: The carboxylic acid derivative (5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, CAS: 1638767-55-1) is synthesized via hydrolysis of the corresponding methyl ester. This transformation employs basic (1M NaOH, 80°C, 6–8 hours) or acidic conditions (6M HCl, reflux, 12–24 hours), yielding >85% conversion when starting from high-purity esters. The reaction mechanism involves nucleophilic attack at the ester carbonyl, followed by protonation to deliver the carboxylic acid [1] [8].
Direct Carboxylation: An alternative pathway utilizes halogen-metal exchange on 5-bromo-7H-pyrrolo[2,3-d]pyrimidine (CAS: 175791-49-8) at -78°C using n-BuLi, followed by quenching with gaseous CO₂ and acidic workup. This method achieves yields up to 93% in analogous pyrrolopyrimidine systems, demonstrating superior efficiency for introducing the C2-carboxylate functionality [1] .
Table 1: Comparative Synthesis Routes for Pyrrolopyrimidine Carboxylates
Method | Conditions | Yield | Key Advantage |
---|---|---|---|
Ester Hydrolysis | 1M NaOH, 80°C, 6–8h | >85% | Simplicity, scalability |
Direct Carboxylation | n-BuLi/CO₂, -78°C, then H⁺ workup | ~93% | Avoids protection/deprotection steps |
Regioselective bromination at the C5 position is critical for subsequent cross-coupling reactions. This halogen atom serves as a versatile handle for structural diversification via transition-metal-catalyzed reactions (e.g., Suzuki, Sonogashira). Key methodologies include:
Electrophilic Aromatic Substitution (EAS): The electron-rich pyrrole ring readily undergoes EAS using molecular bromine (Br₂) or N-bromosuccinimide (NBS). Optimization studies reveal that NBS in anhydrous DMF at 0–25°C provides optimal regioselectivity for C5 bromination due to the superior nucleophilicity of the pyrrole C5 carbon compared to other ring positions. This method minimizes dihalogenated byproducts and delivers yields exceeding 90% for 5-bromo-7H-pyrrolo[2,3-d]pyrimidine precursors [1] [6] .
Directed Lithiation/Bromination: For substrates bearing directing groups (e.g., esters), lithiation at C5 using LDA (lithium diisopropylamide) at -78°C followed by quenching with 1,2-dibromoethane provides complementary regiocontrol. This approach is particularly valuable when EAS yields undesired regioisomers [1].
Table 2: Bromination Methods for 7H-Pyrrolo[2,3-d]Pyrimidines
Reagent | Solvent | Temperature | Regioselectivity (C5:C7) | Yield Range |
---|---|---|---|---|
NBS | DMF | 0–25°C | >20:1 | 85–92% |
Br₂ | DCM | 25°C | ~10:1 | 70–80% |
LDA/Br₂ | THF | -78°C | >50:1 | 75–88% |
Solid-phase synthesis enables rapid generation of pyrrolopyrimidine libraries for drug discovery. Methyl 5-bromo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate serves as a key building block in these efforts:
Linker Attachment: The carboxylic acid derivative (generated via ester hydrolysis) is anchored to Wang resin or Rink amide resin using peptide coupling reagents (HOBt/DIC). This immobilization facilitates excess reagent use and simplifies purification [9].
Bromine-Assisted Diversification: On-resin Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids is catalyzed by Pd(PPh₃)₄ in DMF/H₂O (3:1) at 80°C. This step introduces structural diversity at C5 while maintaining the C2-carboxylate for downstream modifications. Post-coupling, the resin-bound intermediates undergo amide bond formation with amines or reductive alkylation to yield targeted analogs [4] [9].
Cleavage and Characterization: Treatment with TFA/DCM (1:1) liberates products, which are purified via preparative HPLC. This methodology generates libraries of >50 analogs in parallel, significantly accelerating structure-activity relationship (SAR) studies for kinase inhibitor programs [4] [9].
Table 3: Solid-Phase Diversification Reactions
Reaction Type | Conditions | Typical Yield | Application |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C | 75–90% | C5-aryl/heteroaryl introduction |
Amide Formation | HATU, DIPEA, DMF, 25°C | 85–95% | C2-amide diversification |
Reductive Amination | R-CHO, NaBH₃CN, DMF/AcOH, 25°C | 70–85% | N7-alkylation |
Structural and Chemical Properties of Key Pyrrolopyrimidine Derivatives
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: